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Deoxythymidine phosphate fluorouridine - 149731-72-6

Deoxythymidine phosphate fluorouridine

Catalog Number: EVT-1519998
CAS Number: 149731-72-6
Molecular Formula: C14H26
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deoxythymidine phosphate fluorouridine is a nucleoside analog that plays a significant role in cancer therapy, particularly as a chemotherapeutic agent. It is derived from deoxythymidine and fluorouridine, both of which are essential components in the synthesis of nucleic acids. This compound is primarily utilized for its ability to inhibit DNA synthesis by targeting critical enzymes involved in nucleotide metabolism.

Source

The compound is synthesized through various chemical processes involving deoxythymidine and fluorouridine. These nucleosides are naturally occurring in cellular metabolism but can be modified to enhance their therapeutic efficacy against cancer cells.

Classification

Deoxythymidine phosphate fluorouridine falls under the category of nucleoside analogs and specifically belongs to the class of antimetabolites. These compounds mimic natural nucleotides, disrupting normal nucleic acid synthesis and function.

Synthesis Analysis

Methods

The synthesis of deoxythymidine phosphate fluorouridine typically involves several key steps:

  1. Protection of Functional Groups: Initial protection of hydroxyl groups on the sugar moiety is necessary to prevent unwanted reactions during subsequent steps.
  2. Phosphorylation: The introduction of phosphate groups can be achieved using phosphoramidite chemistry or other phosphorylation techniques.
  3. Coupling Reactions: The protected nucleosides are coupled using coupling agents like dicyclohexylcarbodiimide in an appropriate solvent, often yielding the desired nucleotide product.
  4. Deprotection: Finally, the protective groups are removed to yield deoxythymidine phosphate fluorouridine in its active form.

Technical Details

The synthesis often employs methods such as solid-phase synthesis or liquid-phase synthesis, depending on the desired scale and purity of the final product. Optimization of reaction conditions (temperature, solvent choice, and reaction time) is crucial for maximizing yields and purity.

Molecular Structure Analysis

Structure

Deoxythymidine phosphate fluorouridine has a complex molecular structure characterized by:

  • A ribose sugar backbone
  • A phosphate group attached to the 5' position
  • Fluorine substitution at specific positions on the uracil base

Data

The molecular formula for deoxythymidine phosphate fluorouridine can be represented as C₁₂H₁₄F₁N₃O₈P, with a molecular weight of approximately 353.22 g/mol. The structural integrity is vital for its biological activity, particularly its interaction with target enzymes.

Chemical Reactions Analysis

Reactions

Deoxythymidine phosphate fluorouridine undergoes several key reactions:

  1. Enzymatic Conversion: It is converted by thymidylate synthase into deoxythymidine monophosphate, which is essential for DNA synthesis.
  2. Inhibition Mechanism: The compound acts as an inhibitor by forming a stable complex with thymidylate synthase, thereby blocking the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate.

Technical Details

The inhibition mechanism involves covalent binding to the enzyme's active site, which prevents substrate access and disrupts normal enzymatic function.

Mechanism of Action

Process

The mechanism of action for deoxythymidine phosphate fluorouridine primarily involves:

  1. Inhibition of Thymidylate Synthase: By binding to this enzyme, it prevents the conversion of deoxyuridine monophosphate into deoxythymidine monophosphate.
  2. Induction of Thymineless Death: The depletion of deoxythymidine monophosphate leads to an imbalance in nucleotide pools, triggering apoptosis in rapidly dividing cancer cells.

Data

Studies have shown that high levels of thymidylate synthase correlate with resistance to chemotherapy, making this compound a critical target for enhancing therapeutic efficacy against tumors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.

Chemical Properties

  • pH Stability: Stable within a pH range of 5-7.
  • Reactivity: Reacts with strong acids or bases; care must be taken during formulation.

Relevant data indicate that the compound maintains structural integrity under physiological conditions, which is crucial for its therapeutic function.

Applications

Deoxythymidine phosphate fluorouridine has several scientific uses:

  1. Cancer Treatment: Primarily used in chemotherapy regimens for various cancers, including colorectal and breast cancer.
  2. Research Tool: Utilized in studies investigating nucleotide metabolism and enzyme kinetics related to DNA synthesis.
  3. Potential Prodrug Development: Its structure serves as a model for developing new prodrugs that enhance bioavailability and target specificity.
Structural Characterization of Deoxythymidine Phosphate Fluorouridine Derivatives

Molecular Composition and Stereochemical Configurations

Deoxythymidine phosphate fluorouridine derivatives encompass a class of modified nucleotides where fluorine substitution at key positions alters biochemical behavior. The most clinically significant derivative is 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a primary metabolite of the chemotherapeutic agent 5-fluorouracil (5-FU) [1] [3]. FdUMP features a fluorine atom at the C5 position of the uracil ring, replacing the hydrogen present in natural deoxyuridine monophosphate (dUMP). This substitution creates a carbon-fluorine bond with high bond dissociation energy (~116 kcal/mol), significantly altering electronic properties. The van der Waals radius of fluorine (1.47 Å) closely approximates hydrogen (1.20 Å), enabling isosteric replacement while introducing strong electron-withdrawing effects [3]. This electronic perturbation lowers the pKa of N3 in the pyrimidine ring from ~9.6 in uracil to ~7.6 in 5-fluorouracil derivatives, increasing the proportion of anionic species at physiological pH [3] [8].

X-ray crystallographic studies reveal that 2'-deoxy-2'-fluorouridine-5'-phosphate (dUflMP) adopts a C3'-endo sugar pucker, contrasting with the C2'-endo conformation typical of non-fluorinated dUMP [10]. This conformational preference stems from the gauche effect of the 2'-fluorine substituent, which favors a north-type pseudorotation cycle. The electronegative fluorine inductively polarizes the glycosidic bond, influencing base stacking patterns and phosphodiester backbone geometry. These stereochemical alterations impact nucleotide incorporation into nucleic acids and binding to enzymatic active sites.

Table 1: Structural Parameters of Key Fluorinated Pyrimidine Derivatives

CompoundChemical FormulaSubstitution PatternSugar PuckerNotable Structural Features
FdUMP (5-F-dUMP)C₉H₁₁FN₂O₈P⁻²C5-F (uracil ring)C2'-endoTetrahedral C5 geometry; planar uracil ring
dUflMPC₉H₁₀FN₂O₈P⁻²C2'-F (sugar moiety)C3'-endoEnhanced anomeric effect; shortened C2'-O2' bond
5-Fluorouridine triphosphate (FUTP)C₉H₁₂FN₂O₁₅P₃⁻⁴C5-F (uracil ring)VariableAnalogous to UTP with electronegative C5 substituent

Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrimidine Analogs

Fluorination critically modulates substrate recognition, catalytic efficiency, and metabolic stability relative to non-fluorinated counterparts. Thymidylate synthase (TS), the enzyme responsible for de novo dTMP biosynthesis, exhibits divergent binding affinities for fluorinated substrates. While dUMP serves as the natural substrate (Kₘ ≈ 1-10 μM depending on species), FdUMP demonstrates potent inhibitory binding. Structural analyses reveal that FdUMP forms a covalent ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), trapping the enzyme in an inactive state [1] [9]. The fluorine at C5 prevents the final hydride transfer step essential for thymidine formation, creating a stable complex that depletes cellular thymidine pools [1] [3].

Conversely, 2'-deoxy-2'-fluorouridine-5'-phosphate (dUflMP) functions as an alternative substrate rather than an inhibitor for Escherichia coli TS. Kinetic studies demonstrate a Kₘ of 60 μM for dUflMP versus 5.5 μM for dUMP, indicating an 11-fold reduction in binding affinity. Notably, the Vₘₐₓ values remain comparable, confirming catalytic competence despite the 2'-fluorine substitution [10]. This tolerance stems from preserved spatial alignment of catalytic residues (Cys195 in humans) with the pyrimidine ring and ribose phosphate backbone. Molecular modeling indicates that the 2'-fluorine's steric bulk (1.47 Å) remains below the threshold for steric clash in the TS active site, unlike larger 2'-substituents (e.g., 2'-azido or 2'-amino groups) which abolish activity [10].

Fluorination also alters nucleic acid incorporation patterns. 5-Fluorouridine triphosphate (FUTP) incorporates into RNA, disrupting processing and function due to altered hydrogen bonding capacity and base stacking interactions. The C5-F bond's stability prevents repair mechanisms that excise uracil analogs, enhancing cytotoxicity [1] [3].

Table 2: Enzyme Kinetic Parameters for Fluorinated vs. Non-Fluorinated Pyrimidines

EnzymeSubstrateKₘ (μM)Vₘₐₓ (relative)Catalytic Efficiency (kcat/Kₘ)Primary Effect
Thymidylate Synthase (E. coli)dUMP5.51.01.0 (reference)Natural substrate
FdUMP1.2*0*N/ASuicide inhibition
dUflMP60.01.10.18Alternative substrate
Orotate Phosphoribosyl Transferase5-FU85.00.80.09Reduced activation vs. uracil
DNA Polymerase αdTTP10.01.01.0 (reference)Natural substrate
FdUTP15.00.30.2Reduced incorporation efficiency

*FdUMP exhibits tight-binding inhibition kinetics; values represent apparent dissociation constant (Kᵢ)

Conformational Dynamics in Enzyme Binding Pockets

The binding of fluorouridine derivatives induces significant conformational rearrangements in target enzymes, particularly thymidylate synthase (TS). Human TS (hTS) exists in equilibrium between active and inactive states governed by two insert regions (residues 117-128 and 146-153) and an allosteric site in the dimer interface [9]. Crystallographic studies demonstrate that FdUMP binding stabilizes the active conformation, where catalytic Cys195 positions its sulfhydryl group toward C6 of the pyrimidine ring for nucleophilic attack [9]. This state features closed active site loops and optimal alignment of catalytic residues.

Upon binding antifolates like raltitrexed or nolatrexed in complex with FdUMP, hTS undergoes structural tightening: Insert regions shift toward the catalytic center by 1.5-3.0 Å, and conserved motif Arg50' (from the adjacent monomer) reorients to stabilize the folate pteridine ring [9]. Differential scanning fluorimetry (DSF) analyses confirm that ternary complex formation increases thermal stability (ΔTₘ = +8°C) relative to apo-hTS [9]. Intriguingly, the inactive conformation features a 120° rotation of Cys195 away from the substrate pocket, triggered by ligand binding at the dimer interface cavity (e.g., by small molecules like F13) [9]. This state may regulate hTS activity through autoregulatory mRNA binding during cellular dTTP surplus.

The thymidylate synthesis complex (dTMP-SC) exhibits compartment-specific dynamics. In situ proximity ligation assays reveal cytoplasmic assembly of serine hydroxymethyltransferase (SHMT1), dihydrofolate reductase (DHFR), and TS in lung adenocarcinoma cells, challenging the dogma of exclusive nuclear localization [7]. SHMT1 tetramerization is prerequisite for complex formation, creating a platform for DHFR-TS docking. This cytoplasmic complex likely channels 5,10-methylenetetrahydrofolate between active sites while minimizing intermediate diffusion [7]. Fluorouridine metabolites disrupt this metabolon: FdUMP traps TS in catalytically incompetent conformations, while 5-fluorouridine incorporation into complex-associated RNAs may impair regulatory functions. Molecular dynamics simulations suggest that FUTP binding to RNA polymerase II induces rigidification of the nucleotide entry tunnel, reducing translocation efficiency by 40% compared to UTP [3].

Table 3: Key Structural Transitions Induced by Fluorouridine Derivatives in Target Proteins

Protein ComplexLigand/EffectorConformational ChangeFunctional Consequence
Thymidylate Synthase (hTS)FdUMP + CH₂THFLoop closure (residues 181-197); Arg50' reorientationCovalent ternary complex formation; catalytic inhibition
Dimer-interface ligands (e.g., F13)Cys195 rotation (120°); Insert region displacementTransition to inactive state; possible mRNA binding
dTMP Synthesis ComplexFdUMP (bound to TS)SHMT1 tetramer stabilization; altered DHFR-TS interfaceChanneling impairment; reduced methylenetetrahydrofolate flux
RNA Polymerase IIFUTPNarrowed nucleotide entry tunnel; rigidified O-helixReduced incorporation rate; transcriptional arrest

Properties

CAS Number

149731-72-6

Product Name

Deoxythymidine phosphate fluorouridine

Molecular Formula

C14H26

Synonyms

deoxythymidine phosphate fluorouridine

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